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Compound Name:
4-(4-Ethoxyphenyl)-4-oxobutanoic

acid

Cat. No.: B1582563 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-ethoxyphenyl)-4-oxobutanoic
acid

Introduction
4-(4-ethoxyphenyl)-4-oxobutanoic acid is a carboxylic acid derivative with potential

applications in organic synthesis and medicinal chemistry. Its molecular structure incorporates

several key functional groups: a carboxylic acid, a ketone, an ether, and a disubstituted

aromatic ring. The precise characterization of this molecule is paramount for its use in research

and development, and spectroscopic techniques provide the necessary tools for this purpose.

This guide offers a comprehensive overview of the expected spectroscopic data for 4-(4-
ethoxyphenyl)-4-oxobutanoic acid, including mass spectrometry, infrared (IR) spectroscopy,

and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is

intended to assist researchers in the identification and characterization of this compound.

Molecular Structure and Key Features
The structural formula of 4-(4-ethoxyphenyl)-4-oxobutanoic acid is C12H14O4, with a

molecular weight of 222.24 g/mol .[1] Understanding the arrangement of atoms and functional

groups is crucial for interpreting its spectroscopic data.

Figure 1: Chemical structure of 4-(4-ethoxyphenyl)-4-oxobutanoic acid.
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Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-

charge ratio (m/z) of ions. For 4-(4-ethoxyphenyl)-4-oxobutanoic acid, electrospray

ionization (ESI) is a suitable method, as it is a soft ionization technique that typically keeps the

molecule intact.

Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of 4-(4-
ethoxyphenyl)-4-oxobutanoic acid.[2]

Adduct Predicted m/z

[M+H]⁺ 223.09648

[M+Na]⁺ 245.07842

[M-H]⁻ 221.08192

[M+NH₄]⁺ 240.12302

[M+K]⁺ 261.05236

[M+H-H₂O]⁺ 205.08646

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as

methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the

stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the

functional groups present in the molecule.

Predicted Infrared Absorption Bands
Functional Group

Expected Wavenumber
(cm⁻¹)

Description

O-H (Carboxylic Acid) 3300-2500 (broad) Stretching vibration

C-H (Aromatic) 3100-3000 Stretching vibration

C-H (Aliphatic) 3000-2850 Stretching vibration

C=O (Carboxylic Acid) 1725-1700 Stretching vibration

C=O (Ketone) 1690-1670 Stretching vibration

C=C (Aromatic) 1600-1450 Ring stretching vibrations

C-O (Ether) 1260-1200 (asymmetric) Stretching vibration

C-O (Ether) 1075-1020 (symmetric) Stretching vibration

C-O (Carboxylic Acid) 1320-1210 Stretching vibration

O-H (Carboxylic Acid) 1440-1395 and 950-910 Bending vibrations

Experimental Protocol for Infrared Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and

press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used with the neat solid.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-(4-ethoxyphenyl)-4-oxobutanoic acid in CDCl₃ would

show the following signals:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.45 Triplet 3H -O-CH₂-CH₃

~2.80 Triplet 2H -CO-CH₂-CH₂-COOH

~3.30 Triplet 2H -CO-CH₂-CH₂-COOH

~4.10 Quartet 2H -O-CH₂-CH₃

~6.95 Doublet 2H
Aromatic H (ortho to -

OEt)

~7.95 Doublet 2H
Aromatic H (ortho to -

CO-)

~11.0 Singlet 1H -COOH
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¹H NMR Correlation

Aromatic H (ortho to -CO-) Aromatic H (ortho to -OEt)
ortho-coupling

-O-CH₂-CH₃

-CO-CH₂-CH₂-COOH

Click to download full resolution via product page

Figure 2: Key ¹H NMR couplings for 4-(4-ethoxyphenyl)-4-oxobutanoic acid.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of 4-(4-ethoxyphenyl)-4-oxobutanoic acid in CDCl₃ would

show the following signals:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1582563?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582563?utm_src=pdf-body
https://www.benchchem.com/product/b1582563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~14.7 -O-CH₂-CH₃

~28.5 -CO-CH₂-CH₂-COOH

~33.5 -CO-CH₂-CH₂-COOH

~63.8 -O-CH₂-CH₃

~114.5 Aromatic C (ortho to -OEt)

~129.5 Aromatic C (ipso to -CO-)

~130.5 Aromatic C (ortho to -CO-)

~163.0 Aromatic C (ipso to -OEt)

~178.0 -COOH

~196.5 Ar-CO-

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse program is

sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed. Further 2D

NMR experiments like COSY and HSQC can be performed to confirm assignments.

Conclusion
The spectroscopic data presented in this guide provide a foundational understanding for the

characterization of 4-(4-ethoxyphenyl)-4-oxobutanoic acid. While the provided data is largely

predictive, it is based on well-established principles of spectroscopy and knowledge of similar

chemical structures. Researchers working with this compound can use this guide as a

reference for interpreting their own experimental results and confirming the identity and purity

of their samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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